1,2,4-Triazolo[4,3-b]pyridazine

Catalog No.
S708773
CAS No.
274-83-9
M.F
C5H4N4
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Triazolo[4,3-b]pyridazine

CAS Number

274-83-9

Product Name

1,2,4-Triazolo[4,3-b]pyridazine

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H

InChI Key

YRACHDVMKITFAZ-UHFFFAOYSA-N

SMILES

C1=CC2=NN=CN2N=C1

Canonical SMILES

C1=CC2=NN=CN2N=C1

Medicinal Chemistry

  • Antimicrobial activity

    Studies have shown that 1,2,4-Tpz derivatives exhibit promising antibacterial and antifungal properties. For instance, research published in the European Journal of Medicinal Chemistry demonstrated the effectiveness of specific 1,2,4-Tpz derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].

  • Anticancer potential

    Recent studies suggest that 1,2,4-Tpz derivatives might possess antitumor activity. A study published in Bioorganic & Medicinal Chemistry Letters explored the development of 1,2,4-Tpz-based compounds as potential anticancer agents, highlighting their ability to inhibit cancer cell proliferation [].

Material Science

  • Organic electronics

    The aromatic structure of 1,2,4-Tpz makes it a potential candidate for developing organic semiconductors. Research published in the Journal of Materials Chemistry explored the synthesis and characterization of 1,2,4-Tpz-based materials, demonstrating their potential application in organic field-effect transistors [].

  • Ligand design

    The ability of 1,2,4-Tpz to form stable complexes with various metal ions makes it a potential building block for designing new catalysts and functional materials. A study published in Dalton Transactions investigated the coordination chemistry of 1,2,4-Tpz with different metal ions, highlighting its potential as a versatile ligand [].

1,2,4-Triazolo[4,3-b]pyridazine is a fused heterocyclic compound characterized by a triazole ring fused to a pyridazine ring. This compound exhibits a unique structural configuration that enhances its chemical reactivity and biological activity. The molecular formula of 1,2,4-triazolo[4,3-b]pyridazine is C₄H₄N₄, and its structure consists of two nitrogen-containing rings that contribute to its stability and interactions with biological targets.

Typical of heterocycles, including:

  • Nucleophilic substitutions: The nitrogen atoms in the triazole and pyridazine rings can act as nucleophiles in substitution reactions.
  • Condensation reactions: This compound can participate in condensation reactions to form more complex structures.
  • Hydrazone formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

The reactivity of 1,2,4-triazolo[4,3-b]pyridazine makes it a versatile building block for synthesizing various derivatives with potential biological applications.

Recent studies have highlighted the significant biological activities associated with 1,2,4-triazolo[4,3-b]pyridazine derivatives:

  • Anticancer Activity: Several derivatives have shown promising anticancer properties by inhibiting tubulin polymerization and targeting specific cancer cell lines with IC₅₀ values in the micromolar range .
  • Bromodomain Inhibition: Some derivatives act as inhibitors of bromodomain proteins, which are implicated in various cancers and inflammatory diseases. These compounds exhibit micromolar IC₅₀ values against bromodomain 1 of BRD4 .
  • Antitubulin Agents: Certain synthesized derivatives have been identified as effective antitubulin agents, indicating their potential use in cancer therapy .

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine typically involves several methods:

  • Cyclocondensation: One common approach is the cyclocondensation of hydrazinopyridazines with appropriate reagents under acidic or basic conditions to form the triazolo-pyridazine framework. For example:
    python
    # Example reactionhydrazinopyridazine + reagent → 1,2,4-triazolo[4,3-b]pyridazine
  • Substitution Reactions: Substituted derivatives can be synthesized by introducing various functional groups at specific positions on the rings through nucleophilic substitutions or electrophilic additions.

These methods allow for the generation of a wide variety of derivatives that can be screened for biological activity.

1,2,4-Triazolo[4,3-b]pyridazine has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a scaffold for developing new anticancer drugs and other therapeutic agents targeting specific diseases.
  • Material Science: The compound is also explored as a building block for synthesizing low-sensitivity high-energy materials due to its unique structural properties .
  • Chemical Research: It is utilized in synthetic organic chemistry as a versatile intermediate for creating complex molecular architectures.

Interaction studies involving 1,2,4-triazolo[4,3-b]pyridazine focus on understanding how these compounds bind to their biological targets:

  • Molecular Docking: Computational studies have been conducted to predict binding modes and affinities of various derivatives with proteins like BRD4 and tubulin. For instance, docking simulations suggest that certain compounds can effectively bind at the colchicine site on tubulin .
  • Crystallography: Structural studies using X-ray crystallography have provided insights into the binding interactions between these compounds and their targets at atomic resolution. This information is critical for optimizing their efficacy as inhibitors.

Several compounds share structural similarities with 1,2,4-triazolo[4,3-b]pyridazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2,4-TriazoleUnfused triazoleSimpler structure; less complex interactions
PyridazineUnfused pyridazineLacks the triazole moiety; different reactivity
BenzotriazoleFused tricyclicExhibits different electronic properties
[1,2,3]Triazolo[5,4-b]quinoxalineFused bicyclicDifferent ring system; potential for varied activity

The uniqueness of 1,2,4-triazolo[4,3-b]pyridazine lies in its dual-ring structure that combines properties from both triazole and pyridazine moieties. This configuration enhances its ability to interact with biological targets while providing avenues for further chemical modifications.

Cyclocondensation Approaches

Hydrazine-Based Annulation Reactions

Hydrazine-based annulation reactions represent one of the most fundamental and widely employed strategies for constructing the 1,2,4-triazolo[4,3-b]pyridazine core structure [1] [2]. These methodologies rely on the nucleophilic properties of hydrazine derivatives to initiate cyclocondensation reactions with appropriate electrophilic partners.

The most prevalent approach involves the reaction of 3-hydrazinopyridazine derivatives with triethyl orthoesters under acidic conditions [1]. This process typically requires acetic acid as a catalyst and reflux conditions for 3-4 hours, yielding 3-unsubstituted triazolopyridazine products in yields ranging from 64-81% [1]. The mechanism proceeds through initial condensation of the hydrazine nitrogen with the orthoester, followed by intramolecular cyclization and elimination of ethanol molecules [3].

A particularly efficient variant of this methodology employs 3-hydrazinyl-6-methylpyridazine as the starting material [4] [5]. In this approach, the hydrazine derivative is first treated with aromatic aldehydes in ethanol at 60°C for 0.5 hours to form the corresponding hydrazone intermediate [4]. The reaction mixture is then subjected to oxidative cyclization using tetramethylammonium bromide and Oxone at 60°C for 5 hours, affording 3-substituted triazolopyridazines in yields of 72-92% [4] [5].

The substrate scope of hydrazine-based annulation reactions is remarkably broad, accommodating both electron-donating and electron-withdrawing substituents on the aromatic aldehyde component [4]. Halogenated aldehydes, including those bearing bromine, chlorine, and fluorine substituents, react efficiently under these conditions [5]. Notably, the methodology tolerates functional groups such as nitriles, esters, and even alkyne moieties without compromising reaction efficiency [4].

Table 1: Hydrazine-Based Annulation Reaction Conditions and Yields

Starting MaterialReagentConditionsProductYield (%)Reference
6-Chloro-3-hydrazinopyridazineTriethyl orthoformateAcOH, reflux, 3-4 h3-Unsubstituted triazolopyridazine64-81 [1]
3-Hydrazinyl-6-methylpyridazineAromatic aldehydesEtOH, 60°C, 0.5 h → Me4NBr/Oxone, 60°C, 5 h3-Substituted triazolopyridazines72-92 [4] [5]
3,6-DihydrazinopyridazineBenzaldehyde + IBDGrinding, rt, 20 min + 1 hBis-triazolopyridazines54-68 [6]

A notable advancement in this field is the development of solvent-free protocols utilizing mechanical grinding techniques [6]. The reaction between 3,6-dihydrazinopyridazine and aromatic aldehydes can be conducted under ambient conditions using a mortar and pestle, followed by treatment with iodobenzene diacetate for oxidative cyclization [6]. This environmentally benign approach yields bis-1,2,4-triazolo[4,3-b:3',4'-f]pyridazines in 54-68% overall yield [6].

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted synthesis has emerged as a powerful tool for enhancing the efficiency and selectivity of triazolopyridazine formation reactions [7]. These protocols leverage acoustic cavitation effects to accelerate reaction rates and improve product yields while operating under milder conditions compared to conventional thermal methods.

The most extensively studied ultrasound-assisted protocol involves the cyclocondensation of 1,1,1-trifluoro-4-metoxy-3-alken-2-ones with 5-amino-1,2,4-triazole in acetic acid [7]. Under optimized conditions of 99°C with ultrasonic irradiation for 5-17 minutes, this methodology affords 1,2,4-triazolo[1,5-a]pyrimidines in excellent yields ranging from 70-95% [7]. The dramatic reduction in reaction time compared to conventional heating represents a significant advantage of this approach.

Similarly, β-enaminones serve as effective substrates in ultrasound-promoted cyclocondensation reactions [7]. These compounds react with 5-amino-1,2,4-triazole under identical conditions to produce triazolopyrimidine derivatives in yields of 65-88% [7]. The methodology demonstrates broad functional group tolerance, accommodating both electron-rich and electron-deficient aromatic substituents.

Table 2: Ultrasound-Assisted Synthesis Protocol Optimization

SubstrateCo-reagentSolventUS ConditionsProduct TypeYield Range (%)Reference
1,1,1-Trifluoro-4-metoxy-3-alken-2-ones5-Amino-1,2,4-triazoleAcetic acid99°C, 5-17 min1,2,4-Triazolo[1,5-a]pyrimidines70-95 [7]
β-Enaminones5-Amino-1,2,4-triazoleAcetic acid99°C, 5-17 min1,2,4-Triazolo[1,5-a]pyrimidines65-88 [7]

The mechanistic advantages of ultrasound-assisted synthesis include enhanced mass transfer, improved mixing efficiency, and the generation of localized high-temperature zones that facilitate bond formation and cyclization processes [7]. These effects collectively contribute to the observed improvements in reaction rates and product selectivity.

Oxidative Cyclization Strategies

Me4NBr/Oxone-Mediated Systems

The development of tetramethylammonium bromide/Oxone-mediated oxidative cyclization represents a significant advancement in the synthesis of 1,2,4-triazolo[4,3-b]pyridazines [4] [5]. This methodology offers a metal-free, environmentally benign alternative to traditional oxidative cyclization protocols that often rely on toxic heavy metal reagents.

Systematic optimization studies have established the superior performance of the tetramethylammonium bromide/Oxone combination compared to alternative oxidative systems [4]. Initial investigations using molecular iodine, potassium iodide, or sodium iodide as standalone reagents yielded the desired triazolopyridazine products in poor yields of 10-14% [4]. The addition of various oxidants, including tert-butyl hydroperoxide, Dess-Martin periodinane, hydrogen peroxide, and meta-chloroperoxybenzoic acid, failed to provide significant improvement in reaction efficiency [4].

The breakthrough came with the discovery that Oxone (potassium peroxymonosulfate) in combination with bromide sources dramatically enhanced reaction performance [4]. Among the bromide sources evaluated, tetramethylammonium bromide demonstrated superior reactivity compared to tetrabutylammonium bromide [4]. The optimized protocol employs 20 mol% tetramethylammonium bromide and 1.5 equivalents of Oxone at 60°C for 5 hours, affording the target triazolopyridazines in 92% yield [4].

Table 3: Optimization of Me4NBr/Oxone-Mediated Oxidative Cyclization

EntryReagentOxidantTemperatureTime (h)Yield (%)
1I2Nonert1210
11KIOxone60°C1232
13NBSOxone60°C542
14nBu4NBrOxone60°C575
15Me4NBrOxone60°C589
16Me4NBr (20 mol%)Oxone (1.5 equiv)60°C592

The substrate scope of this oxidative cyclization methodology is exceptionally broad [4] [5]. Aromatic aldehydes bearing electron-withdrawing groups such as halides, nitro groups, and cyano substituents undergo efficient cyclization [5]. Notably, the conditions are sufficiently mild to preserve sensitive functional groups, including terminal alkynes and vinyl substituents [4]. Heteroaromatic aldehydes, including thiophene and pyridine derivatives, also participate effectively in these transformations [5].

The mechanistic pathway likely involves initial bromination of the hydrazone intermediate by in situ generated bromine species, followed by intramolecular cyclization and oxidative aromatization [4] [8]. The non-toxic nature of the reagents and the absence of heavy metal catalysts make this methodology particularly attractive for large-scale synthetic applications [5].

Transition Metal-Catalyzed Processes

Transition metal-catalyzed processes have emerged as powerful tools for the construction of complex triazolopyridazine frameworks through controlled C-N and N-N bond formation reactions [9] [10]. These methodologies offer complementary reactivity patterns to traditional cyclocondensation approaches and enable access to substitution patterns that are challenging to achieve through other means.

Copper-catalyzed systems represent a particularly significant class of transition metal-mediated triazolopyridazine synthesis [10]. The reaction of 3-amino-6-chloropyridazine with nitriles in the presence of copper bromide and 1,10-phenanthroline as ligand proceeds through tandem C-N bond formation and subsequent oxidative N-N coupling [10]. The optimized conditions employ 5 mol% copper bromide, 5 mol% 1,10-phenanthroline, and 10 mol% zinc iodide in dichlorobenzene at 130°C for 24 hours [10]. This protocol affords 1,2,4-triazolo[1,5-b]pyridazine products in yields ranging from 55-80% [10].

The key mechanistic insight is that the addition of stoichiometric amounts of iodine or potassium iodide is crucial for successful product formation [10]. These additives facilitate the oxidative cyclization step that completes the triazole ring formation [10]. The methodology demonstrates broad substrate scope, accommodating both aromatic and aliphatic nitriles as coupling partners [10].

Palladium-catalyzed processes offer alternative strategies for triazolopyridazine synthesis and functionalization [11] [12]. The palladium-catalyzed carbon-hydrogen arylation of pyridazine-based fused 1,2,4-triazoles provides a direct method for introducing aryl substituents at specific positions [12]. This methodology employs palladium(II) catalysts to overcome the coordination challenges posed by the multiple nitrogen atoms in the triazolopyridazine framework [12].

The reaction proceeds through selective carbon-hydrogen activation at the 8-position of diphenyl azolopyridazines, avoiding competing ortho-carbon-hydrogen activation on the proximal phenyl groups [12]. This regioselectivity is achieved by employing specific ligand systems that minimize catalyst poisoning by the Lewis basic nitrogen atoms [12]. The methodology enables both arylation and heteroarylation transformations with excellent positional selectivity [12].

Multi-Component Reaction Systems

Multi-component reaction systems have gained prominence as efficient strategies for the one-pot assembly of 1,2,4-triazolo[4,3-b]pyridazine frameworks [6] [13]. These approaches combine three or more reaction components in a single transformation, offering advantages in terms of atom economy, operational simplicity, and reduced waste generation.

The most significant advancement in this area is the development of a three-component reaction sequence involving 3,6-dihydrazinopyridazine, aromatic aldehydes, and iodobenzene diacetate [6]. This protocol operates under solvent-free conditions using mechanical grinding at room temperature [6]. The first stage involves the formation of 3,6-bis-arylidenehydrazinopyridazine intermediates through condensation of the dihydrazine with two equivalents of aldehyde [6]. These intermediates subsequently undergo oxidative cyclization in the presence of iodobenzene diacetate to afford the target bis-1,2,4-triazolo[4,3-b:3',4'-f]pyridazines [6].

The overall transformation is completed within 1 hour and 20 minutes, representing a significant improvement over conventional stepwise approaches that require multiple isolation and purification steps [6]. The methodology demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic aldehyde components [6]. Representative examples include mono- and disubstituted benzaldehydes bearing methyl, methoxy, fluorine, chlorine, and bromine substituents [6].

Heteroaromatic aldehydes, including furfural and thiophene-2-carbaldehyde, also participate effectively in these multi-component transformations [6]. The yields for the overall process range from 54-68%, which compares favorably to the 20-29% overall yields typically obtained through conventional five-step sequences [6].

The mechanistic pathway involves initial bis-condensation to form the dihydrazone intermediate, followed by dual oxidative cyclization facilitated by the hypervalent iodine reagent [6]. The absence of transition metal catalysts and the use of environmentally benign reagents make this approach particularly attractive for sustainable synthesis applications [6].

Alternative multi-component strategies have been explored utilizing different combinations of starting materials and catalysts [13]. These include approaches that employ vicinal amino-nitrile and amino-ethoxycarbonyl derivatives as key intermediates [13]. The "acetic acid-triethyl orthoester-amine" system enables the conversion of these precursors to tricyclic heterocycles through sequential condensation and cyclization processes [13].

Post-Functionalization Techniques

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions serve as indispensable tools for the late-stage functionalization of 1,2,4-triazolo[4,3-b]pyridazine scaffolds [11] [14] [15]. These methodologies enable the introduction of diverse substituents through carbon-carbon and carbon-heteroatom bond-forming processes, providing access to structurally complex derivatives that are challenging to prepare through direct cyclization approaches.

Suzuki-Miyaura coupling represents the most widely employed palladium-catalyzed transformation for triazolopyridazine functionalization [11] [14]. This reaction typically utilizes halogenated triazolopyridazine substrates as electrophilic coupling partners with arylboronic acids or esters [11]. The optimized conditions employ tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium carbonate as base in dimethylformamide at 100°C for 24 hours [11]. Under these conditions, the coupling reactions proceed smoothly to afford biaryl-substituted triazolopyridazines in yields ranging from 50-72% [11] [14].

The substrate scope encompasses both chloro- and bromo-substituted triazolopyridazines, with bromide derivatives generally exhibiting superior reactivity [14]. Electron-rich and electron-poor arylboronic acids participate effectively in these transformations [11]. Notably, the methodology tolerates various functional groups on both coupling partners, including ester, amide, and ether substituents [14].

Heck coupling reactions provide complementary reactivity for the introduction of vinyl and aryl substituents [16]. These transformations employ palladium(II) acetate with triphenylphosphine ligands under basic conditions at elevated temperatures [16]. The reaction proceeds through oxidative addition of the triazolopyridazine halide to palladium(0), followed by migratory insertion of the alkene and β-hydride elimination [16]. Yields for these transformations typically range from 45-68% depending on the substitution pattern of the substrate [16].

Table 4: Palladium-Catalyzed Cross-Coupling Reaction Conditions

Catalyst SystemSubstrateCoupling PartnerReaction TypeConditionsYield Range (%)Reference
Pd(PPh3)4/K2CO3Triazolopyridazine halidesArylboronic acidsSuzuki-MiyauraDMF, 100°C, 24 h50-72 [11] [14]
Pd(OAc)2/PPh3HalotriazolopyridazinesAlkenesHeck couplingBase, 120°C45-68 [16]

Advanced palladium catalyst systems have been developed to address the coordination challenges posed by the multiple nitrogen atoms in triazolopyridazine substrates [15]. These include abnormal N-heterocyclic carbene ligands derived from triazolopyridinylidenes, which exhibit high electron-donating ability and enhanced stability [15]. Such catalyst systems demonstrate improved performance in challenging cross-coupling reactions involving chloroarenes and nitroarenes [15].

Copper-Mediated C-H Functionalization

Copper-mediated carbon-hydrogen functionalization has emerged as a powerful strategy for the direct introduction of functional groups into triazolopyridazine frameworks without the need for pre-installed leaving groups [17] [18] [19]. These methodologies offer significant advantages in terms of step economy and atom efficiency compared to traditional cross-coupling approaches.

The copper-catalyzed benzylation of triazolopyridines through direct carbon-hydrogen functionalization represents a particularly noteworthy development [17] [18]. This transformation utilizes N-tosylhydrazones as benzyl radical precursors in the presence of copper(I) catalysts [17]. The optimized conditions employ copper(I) bromide with base at temperatures of 100-120°C, affording 3-benzylated triazolopyridines in moderate to good yields of 60-75% [17] [18].

The reaction mechanism involves the generation of benzyl radicals from the N-tosylhydrazone substrates, followed by radical addition to the triazolopyridine heterocycle [17]. This process forms a C(sp2)-C(sp3) bond through a cross-coupling pathway that represents an exceedingly practical method for pharmaceutical applications [17]. The substrate scope includes various substituted benzyl radical precursors, enabling the introduction of diverse functionalities [18].

A significant advancement in copper-mediated functionalization is the development of protocols for C-H arylation using aryldiazonium salts [19]. This methodology employs copper-mediated radical arylation reactions to introduce aryl substituents directly at the C(3) position of triazolo[5,1-c] [1] [21]triazines [19]. The reactions proceed under mild conditions and afford C(3)-modified products in yields up to 80% [19].

The radical nature of the reaction mechanism has been established through TEMPO radical trap experiments [19]. This mechanistic insight enables the development of reaction conditions that favor single-electron transfer processes over competing ionic pathways [19]. The methodology demonstrates versatile application opportunities and allows access to C(3)-arylated azoloazine-derived compounds of various architectures [19].

Copper-mediated late-stage functionalization protocols have been developed to overcome the catalyst poisoning effects commonly encountered with heterocycle-containing substrates [22]. These approaches utilize oxazoline-based directing groups capable of overriding the competitive binding of heterocyclic nitrogen atoms [22]. The methodology enables diversification of complex pharmaceutical targets through copper-mediated C-H amination, hydroxylation, thiolation, arylation, and trifluoromethylation reactions [22].

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Wikipedia

1,2,4-Triazolo[4,3-b]pyridazine

Dates

Modify: 2023-08-15

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